molecular formula C17H25BO3 B2599709 3-(Isopentanoyl)phenylboronic acid pinacol ester CAS No. 2377609-74-8

3-(Isopentanoyl)phenylboronic acid pinacol ester

Cat. No. B2599709
CAS RN: 2377609-74-8
M. Wt: 288.19
InChI Key: OJBAQKXEXVTDSA-UHFFFAOYSA-N
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Description

3-(Isopentanoyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C17H25BO3 and a molecular weight of 288.19 . It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-(Isopentanoyl)phenylboronic acid pinacol ester consists of a phenylboronic acid core with an isopentanoyl group attached to the phenyl ring and a pinacol ester group attached to the boron atom .


Chemical Reactions Analysis

Boronic esters, including 3-(Isopentanoyl)phenylboronic acid pinacol ester, are involved in various chemical reactions. They are used in the Suzuki–Miyaura cross-coupling reaction . Protodeboronation of alkyl boronic esters has also been reported .

Scientific Research Applications

Treatment of Periodontitis

Phenylboronic acid pinacol ester has been used to create reactive oxygen species (ROS)-responsive drug delivery systems for the treatment of periodontitis . In this application, curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). This system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Solubility Studies

The solubilities of phenylboronic acid and its cyclic esters in organic solvents have been determined experimentally . This knowledge allows for the correct selection of the solvent for a particular reaction or for purification of the products by crystallization .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Suzuki–Miyaura Coupling

Phenylboronic acid pinacol ester has been used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .

Protodeboronation in Organic Synthesis

Pinacol boronic esters, including phenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . The protodeboronation of these esters has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Biomedical Applications

Phenylboronic acid pinacol ester functionalized conjugates have been explored for their biomedical applications . These conjugates can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes. They also function as a diagnostic agent and have been used in wound healing and tumor targeting .

Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The 3-(Isopentanoyl)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction . In this process, the organoboron compound (like our ester) transfers its organic group to a metal catalyst, forming a new metal-carbon bond .

Biochemical Pathways

The 3-(Isopentanoyl)phenylboronic acid pinacol ester is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, impacting various biochemical pathways depending on the specific reactants and products involved .

Result of Action

The molecular and cellular effects of 3-(Isopentanoyl)phenylboronic acid pinacol ester ’s action would largely depend on the specific biochemical pathways it impacts through its involvement in the Suzuki–Miyaura reaction . The creation of new carbon-carbon bonds can lead to the formation of complex organic compounds, potentially influencing a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of 3-(Isopentanoyl)phenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Additionally, the solubility of the compound in different solvents can also impact its action .

Future Directions

Boronic esters, including 3-(Isopentanoyl)phenylboronic acid pinacol ester, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They are also considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Therefore, future research may focus on these areas.

properties

IUPAC Name

3-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-12(2)10-15(19)13-8-7-9-14(11-13)18-20-16(3,4)17(5,6)21-18/h7-9,11-12H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBAQKXEXVTDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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